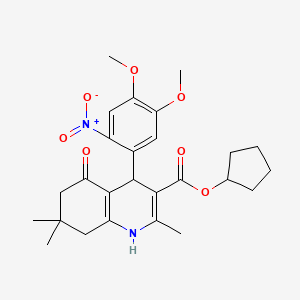
1-methoxy-4-(3-phenoxypropoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-4-(3-phenoxypropoxy)benzene is a chemical compound that is commonly known as ICI 118,551. It is a selective beta-2 adrenergic receptor antagonist that is used in scientific research. This compound is widely used in the field of pharmacology and biochemistry to study the function of beta-2 adrenergic receptors and their role in various physiological processes.
Mecanismo De Acción
ICI 118,551 acts as a selective beta-2 adrenergic receptor antagonist. It binds to the beta-2 adrenergic receptors and prevents the binding of the endogenous ligands such as epinephrine and norepinephrine. This results in the inhibition of the downstream signaling pathways that are activated by the beta-2 adrenergic receptors.
Biochemical and Physiological Effects
ICI 118,551 has several biochemical and physiological effects. It inhibits the relaxation of the smooth muscles in the airways, which results in the constriction of the airways. This effect is used to study the mechanism of action of bronchodilators. ICI 118,551 also inhibits the stimulation of glycogenolysis in the liver, which results in the inhibition of glucose production. This effect is used to study the mechanism of action of anti-diabetic drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ICI 118,551 has several advantages for lab experiments. It is a highly selective beta-2 adrenergic receptor antagonist, which makes it ideal for studying the function of these receptors. It is also relatively stable and easy to handle, which makes it ideal for use in experiments. However, one limitation of ICI 118,551 is that it has a relatively short half-life, which means that it needs to be administered frequently in experiments.
Direcciones Futuras
There are several future directions for the use of ICI 118,551 in scientific research. One potential application is the study of the role of beta-2 adrenergic receptors in the regulation of insulin secretion. Another potential application is the study of the role of beta-2 adrenergic receptors in the regulation of muscle protein synthesis. Additionally, ICI 118,551 could be used to study the mechanism of action of beta-2 adrenergic receptor agonists, which are commonly used in the treatment of asthma and other respiratory diseases.
Conclusion
ICI 118,551 is a selective beta-2 adrenergic receptor antagonist that is widely used in scientific research to study the function of beta-2 adrenergic receptors. It has several advantages for lab experiments, including its high selectivity and ease of handling. ICI 118,551 has several potential applications in the study of various physiological processes, and its use in scientific research is likely to continue to expand in the future.
Métodos De Síntesis
The synthesis of ICI 118,551 involves several steps. The first step is the synthesis of 1-methoxy-4-nitrobenzene from aniline. The second step involves the reduction of 1-methoxy-4-nitrobenzene to 1-methoxy-4-aminobenzene. The third step involves the reaction of 1-methoxy-4-aminobenzene with 3-phenoxypropyl bromide to form 1-methoxy-4-(3-phenoxypropoxy)benzene.
Aplicaciones Científicas De Investigación
ICI 118,551 is widely used in scientific research to study the function of beta-2 adrenergic receptors. These receptors are found in various tissues including the lungs, heart, and skeletal muscles. They play a crucial role in regulating various physiological processes such as bronchodilation, vasodilation, and glycogenolysis.
Propiedades
IUPAC Name |
1-methoxy-4-(3-phenoxypropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-17-14-8-10-16(11-9-14)19-13-5-12-18-15-6-3-2-4-7-15/h2-4,6-11H,5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAGRGQLLLTWDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-4-(3-phenoxypropoxy)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide](/img/structure/B5172069.png)


![N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5172087.png)

![2-(2-fluorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5172099.png)
![N-(2,3-dimethylphenyl)-2-[(2,4-dimethylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5172102.png)
![4-[7-(4-chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-4-quinolinyl]-2-methoxyphenyl acetate](/img/structure/B5172104.png)
![4-nitro-N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5172106.png)

![N-mesityl-2-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]thio}propanamide](/img/structure/B5172117.png)

![3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5172160.png)
![3-chloro-N-(3-chloro-4-fluorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5172173.png)